3-(2,4-dichlorophenyl)-7-hydroxy-4H-chromen-4-one
Overview
Description
Synthesis Analysis
The synthesis of chromen-4-one derivatives often involves reactions that yield complex structures with specific functional groups. One method detailed involves the cyclization of 3-(4-chlorophenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one, leading to flavonoid structures with chlorophenyl rings twisted in relation to the chromen-4-one skeleton, indicating the intricacy of synthesizing such compounds (Singh et al., 2011).
Molecular Structure Analysis
Molecular structure determination is crucial for understanding the compound's interactions and functionality. X-ray crystallography provides detailed insights, as demonstrated in the crystal structure analysis of a closely related compound, 3-[(2,6-dichlorophenyl)(ethoxy)methyl]-4-hydroxy-2H-chromen-2-one. This compound crystallizes in the monoclinic system, showcasing the typical planar structure of chromones and the importance of p-p stacking in crystal formation (Manolov, Morgenstern, & Hegetschweiler, 2012).
Chemical Reactions and Properties
Chromen-4-ones undergo various chemical reactions, contributing to their versatile applications. The reactivity can be influenced by substituents on the phenyl ring, as seen in the synthesis of 3-(2-(4-chlorophenylimino)-3-(4-chlorophenyl)-2,3-dihydrothiazol-4-yl)-2H-chromen-2-ones, highlighting the compound's ability to engage in complex reactions and form diverse derivatives (Ramagiri & Vedula, 2014).
Physical Properties Analysis
The physical properties, such as solubility, melting point, and crystalline structure, are pivotal for the compound's applications in material science and pharmacology. The detailed crystallographic analysis provides insights into the compound's physical characteristics, including the crystalline form, which affects its solubility and stability.
Chemical Properties Analysis
The chemical properties, including acidity, basicity, and reactivity with various reagents, define the compound's utility in chemical synthesis and its biological activity. Studies on related compounds, like the synthesis and biological activities of new hydroxy-3-pyrazolyl-4H-chromen-4-ones, shed light on the potential chemical behaviors of 3-(2,4-dichlorophenyl)-7-hydroxy-4H-chromen-4-one, indicating its reactivity and potential for modification (Hatzade et al., 2008).
Scientific Research Applications
Synthesis and Structure
- The synthesis and structural analysis of compounds related to 3-(2,4-dichlorophenyl)-7-hydroxy-4H-chromen-4-one have been a subject of research. For instance, the study of the crystal structure of a similar compound, 3-[(2,6-dichlorophenyl)(ethoxy)methyl]-4-hydroxy-2H-chromen-2-one, showed the formation of linear chains in the crystallographic c-axis due to p-p stacking of aromatic residues (Manolov, Morgenstern, & Hegetschweiler, 2012).
Biological Activities
- The biological activities of compounds structurally related to 3-(2,4-dichlorophenyl)-7-hydroxy-4H-chromen-4-one have been explored. A study on the synthesis of new hydroxy-3-pyrazolyl-4H-chromen-4-ones and their O-glucosides revealed potential antimicrobial and antioxidant activities (Hatzade et al., 2008).
Catalytic Applications
- The catalytic properties of related compounds have been investigated. For instance, the synthesis and characterization of novel polystyrene-supported TBD catalysts utilized compounds similar to 3-(2,4-dichlorophenyl)-7-hydroxy-4H-chromen-4-one in Michael additions, showing high to quantitative conversion yields (Alonzi et al., 2014).
Synthesis of Diverse Derivatives
- Research has focused on synthesizing diverse derivatives of related compounds. The study of the synthesis of new 3-(5-aryl-4,5-dihydro-1H-pyrazol-3-yl)-4-hydroxy-2H-chromene-2-one 4, 5 derivatives demonstrated their potential as antibacterial and antioxidant agents (Al-ayed, 2011).
Eco-Friendly Synthesis
- Efforts to develop eco-friendly synthesis methods have been made. A study reported the catalyst-free synthesis of diverse 2-aryl-4-alkyl/aryl-pyrano[3,2-c]chromen-5(4H)-ones, highlighting the method's mild reaction conditions and eco-friendliness (Brahmachari & Nurjamal, 2017).
Spectral Analysis and Electronic Effects
- Spectral analysis and the study of electronic effects on compounds similar to 3-(2,4-dichlorophenyl)-7-hydroxy-4H-chromen-4-one have been conducted. Research on the electromeric effect of substitution in related compounds provided insights into their absorption and emission spectra (Bansal & Kaur, 2015).
Antimicrobial Activity
- The antimicrobial activity of similar compounds has been evaluated. For instance, the synthesis and characterization of ruthenium flavanol complexes against breast cancer showed significant cytotoxic potential (Singh et al., 2017).
Green Chemistry Approaches
- Green chemistry approaches in synthesizing related compounds have been explored. A method for the one-pot synthesis of 3-Se/S-4H-chromen-4-ones using solvent-free conditions was developed, showcasing a sustainable approach to compound synthesis (Rafique et al., 2017).
properties
IUPAC Name |
3-(2,4-dichlorophenyl)-7-hydroxychromen-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H8Cl2O3/c16-8-1-3-10(13(17)5-8)12-7-20-14-6-9(18)2-4-11(14)15(12)19/h1-7,18H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QMSGNLMBWFRALO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1O)OC=C(C2=O)C3=C(C=C(C=C3)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H8Cl2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60419856 | |
Record name | DCHC | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60419856 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
307.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2,4-dichlorophenyl)-7-hydroxy-4H-chromen-4-one | |
CAS RN |
302953-06-6 | |
Record name | 3-(2,4-Dichlorophenyl)-7-hydroxy-4H-1-benzopyran-4-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=302953-06-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | DCHC | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60419856 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | DCHC | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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